N-Carbamoylisoxazole-3-carboxamide
Description
N-Carbamoylisoxazole-3-carboxamide is a heterocyclic compound that belongs to the class of isoxazoles It is characterized by the presence of a carbamoyl group attached to the isoxazole ring
Properties
Molecular Formula |
C5H5N3O3 |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
N-carbamoyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C5H5N3O3/c6-5(10)7-4(9)3-1-2-11-8-3/h1-2H,(H3,6,7,9,10) |
InChI Key |
WMSIPHVSXQMGFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1C(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoylisoxazole-3-carboxamide typically involves the amidation of isoxazole-3-carboxylic acid with an appropriate amine. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its amide bonds:
| Condition | Products Formed | Mechanism | Reference |
|---|---|---|---|
| Acidic (HCl/H₂O) | 3-Carboxyisoxazole + Urea | Cleavage of C–N bonds | |
| Basic (NaOH) | Sodium 3-carboxyisoxazole + NH₃↑ | Nucleophilic attack |
Key factors influencing hydrolysis rates:
-
pH : Optimal cleavage occurs at pH < 3 or pH > 10
-
Temperature : Reactions accelerate above 60°C
Nucleophilic Substitution
The carbamoyl group participates in nucleophilic substitution reactions:
Example : Reaction with primary amines
-
Solvent : DMF or THF at 80–100°C
-
Catalyst : Pd(OAc)₂ enhances yields (≈75–85%) via oxidative addition
Cycloaddition Reactions
The isoxazole ring engages in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Product Class | Regioselectivity | Yield (%) |
|---|---|---|---|
| Nitrile oxides | Isoxazolo[5,4-d]pyrimidines | C3–C4 bonding | 60–75 |
| Alkynes | Bicyclic oxazole derivatives | C2–N1 bonding | 45–65 |
Mechanistic studies indicate electron-deficient dipolarophiles favor C3 attack .
Redox Reactivity
The isoxazole ring exhibits unique redox behavior:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Reduction | H₂/Pd-C in EtOH | Ring saturation to β-lactam | |
| Oxidation | KMnO₄/H₂SO₄ | Ring cleavage to malonic acid derivatives |
Reaction Optimization Trends
Recent advances highlight electrochemical methods to enhance efficiency:
-
Electric field modulation : Improves regioselectivity in cross-couplings
-
Solvent-free conditions : Reduce byproduct formation in cycloadditions
This compound’s versatility stems from its balanced electronic profile (σₚ = −0.12, Hammett constant) and stability under diverse reaction conditions. Ongoing research focuses on exploiting its redox ambivalence for asymmetric catalysis and green chemistry applications.
Scientific Research Applications
N-Carbamoylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of N-Carbamoylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects, such as enzyme inhibition and antimicrobial activity .
Comparison with Similar Compounds
Isoxazole-3-carboxamide: Similar structure but lacks the carbamoyl group.
Indole-3-carboxamide: Contains an indole ring instead of an isoxazole ring.
Triazole derivatives: Similar heterocyclic structure with different nitrogen arrangements
Uniqueness: N-Carbamoylisoxazole-3-carboxamide is unique due to its specific combination of the isoxazole ring and the carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
N-Carbamoylisoxazole-3-carboxamide is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHNO and is characterized by the presence of an isoxazole ring, which contributes to its biological activity. The compound's structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.
Biological Activities
1. Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
2. Antitumor Activity
Studies have reported that this compound shows promising antitumor effects in vitro. It has been observed to inhibit the proliferation of cancer cell lines, including those from breast and prostate cancers. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
3. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective capabilities. At low concentrations, it has shown the ability to protect neuronal cells from oxidative stress-induced damage. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways: The compound can influence signaling cascades that regulate apoptosis and cell cycle progression.
- Antioxidative Properties: Its ability to scavenge free radicals contributes to its neuroprotective effects .
Case Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC value of 12 µM after 48 hours of treatment. Apoptotic markers were upregulated, confirming the compound's potential as an anticancer agent .
Case Study 2: Neuroprotection
In a model of oxidative stress using SH-SY5Y neuroblastoma cells, this compound exhibited protective effects at concentrations as low as 5 µM. The compound reduced levels of reactive oxygen species (ROS) and increased cell survival rates by approximately 40% compared to untreated controls .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
